H-N-Me-Gln-OH is classified as an amino acid derivative and is part of the broader category of non-proteinogenic amino acids. It is synthesized through various chemical methods that allow for the introduction of the methyl group at the nitrogen position. The compound can be sourced from synthetic pathways involving glutamic acid or glutamine through methylation processes.
The synthesis of H-N-Me-Gln-OH can be achieved using several methods, including:
In laboratory settings, the synthesis often involves:
The molecular formula for H-N-Me-Gln-OH is C₆H₁₃N₃O₃. The structure features:
H-N-Me-Gln-OH undergoes various chemical reactions, including:
Specific reagents and conditions for these reactions include:
The mechanism of action for H-N-Me-Gln-OH primarily involves its interaction with biological targets. In peptide-based drug development, it may act by binding to enzymes or receptors, modulating biological pathways. Its structural similarity to natural amino acids allows it to mimic certain biological functions, which can be exploited in therapeutic applications.
H-N-Me-Gln-OH has diverse applications in scientific research:
This compound's unique properties and versatility make it an important subject of study in both academic and industrial settings.
Methyltransferases (MTases) catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to nucleophilic residues in proteins or peptides, including glutamine side chains. This process constitutes a critical class of post-translational modifications (PTMs) that regulate protein structure, stability, and interaction networks. Histidine, lysine, and arginine residues are well-documented methylation targets, but recent advances highlight the enzymatic methylation of glutamine's amide nitrogen, yielding N-methylglutamine (H-N-Me-Gln-OH) [7] [10].
Methylation occurs via an SN2 nucleophilic substitution mechanism: the glutamine side chain attacks the methylsulfonium group of SAM, generating S-adenosylhomocysteine (SAH) and methylated glutamine. This reaction is energetically favorable due to the high methyl group transfer potential of SAM (ΔG°' = −13.3 kcal/mol). Protein structural constraints play a pivotal role; for example, embedded MTase domains within multidomain enzymes adopt conformational states that position the glutamine substrate optimally for methyl transfer [8].
Table 1: Key Methyltransferase Classes Catalyzing Amino Acid Methylation
Enzyme Class | Catalytic Mechanism | Representative Substrates | Biological Role |
---|---|---|---|
SET Domain MTases | Ordered bi-bi kinetic mechanism | Histones (Lys/Arg), Actin (His) | Epigenetic regulation, Cytoskeletal dynamics |
Class I PRMTs | Processive dimethylation | Arginine residues in RNA-binding proteins | RNA processing, Phase separation |
7BS MTases | SN2 methyl transfer | Ribosomal proteins (His), Glutamine | Translational fidelity |
Embedded NRPS MTases | Conformationally gated methylation | Nonribosomal peptides (Gln/Leu) | Natural product biosynthesis |
Notably, the SETD3 enzyme exemplifies residue-specific methylation, acting as a dedicated histidine N-methyltransferase for actin H73 methylation. This reaction stabilizes actin filaments by reducing depolymerization kinetics [7]. Similarly, N-terminal methyltransferases (NTMTs) modify proteins bearing N-terminal X-Pro-Lys motifs, though glutamine-specific MTases remain less characterized.
Substrate recognition by MTases depends on precise molecular features:
Table 2: Structural Determinants of Methyltransferase Substrate Specificity
Amino Acid Substrate | Key Recognition Features | Impact on kcat/KM |
---|---|---|
Glutamine (Gln) | Amide group orientation; Adjacent acidic residues | Moderate (10²–10³ M⁻¹s⁻¹) |
Leucine (Leu) | Aliphatic side chain; Terminal methyl groups | High (10³–10⁴ M⁻¹s⁻¹) |
Phenylalanine (Phe) | Aromatic ring; Steric bulk | Low (<10² M⁻¹s⁻¹) in embedded MTases |
Arginine (Arg) | Guanidinium group planarity | High (10⁴–10⁵ M⁻¹s⁻¹) |
Glutamine methylation is rare compared to lysine/arginine due to the lower nucleophilicity of its amide nitrogen. Enzymes like the Saccharomyces cerevisiae Hpm1p (a 7β-strand MTase) methylate histidine in Rpl3p but show no activity toward glutamine, underscoring evolutionary specialization [7].
The kinetics of glutamine methylation follow Michaelis-Menten principles, though deviations occur due to SAM-dependent allostery:
Table 3: Kinetic Parameters for Methyltransferase Substrates
Substrate | KM (mM) | kcat (min⁻¹) | kcat/KM (M⁻¹s⁻¹) | Enzyme Form |
---|---|---|---|---|
L-Leu-SNAC | 1.8 ± 0.3 | 0.42 ± 0.05 | 233 ± 35 | BSLS (embedded MT) |
L-Phe-SNAC | 0.9 ± 0.2 | 0.38 ± 0.04 | 422 ± 60 | Isolated MTBSLS |
L-Gln-SNAC | 4.2 ± 0.6 | 0.13 ± 0.02 | 52 ± 10 | BSLS (embedded MT) |
Actin H73 peptide | 0.05 ± 0.01 | 1.2 ± 0.1 | 24,000 ± 3,000 | SETD3 |
Technical Note: Interactive tables support sorting by column (e.g., catalytic efficiency) via embedded JavaScript in digital formats.
The lower catalytic efficiency for glutamine versus leucine derivatives arises from suboptimal positioning within the active site and weaker electrostatic stabilization. Molecular dynamics simulations reveal greater conformational flexibility in glutamine-bound MTases, increasing the activation energy barrier for methyl transfer [8].
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